Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate
Description
Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate is a heterocyclic compound combining a thiophene core with nicotinamide and tetrahydrofuran (THF) substituents. Its structure features:
- Thiophene ring: A sulfur-containing aromatic ring substituted with a methyl ester group at the 3-position.
- Nicotinamide moiety: A pyridine derivative (6-((tetrahydrofuran-3-yl)oxy)nicotinamide) linked via an amide bond to the thiophene’s 2-position.
- Tetrahydrofuran-3-yloxy group: An oxygenated cyclic ether substituent at the 6-position of the nicotinamide.
Properties
IUPAC Name |
methyl 2-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-21-16(20)12-5-7-24-15(12)18-14(19)10-2-3-13(17-8-10)23-11-4-6-22-9-11/h2-3,5,7-8,11H,4,6,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBLJEYDFVHKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinamido Intermediate: The synthesis begins with the preparation of the nicotinamido intermediate. This involves the reaction of nicotinic acid with an appropriate amine under dehydrating conditions to form the nicotinamide.
Introduction of the Tetrahydrofuran-3-yl Group: The next step involves the introduction of the tetrahydrofuran-3-yl group. This can be achieved through an etherification reaction where the nicotinamido intermediate is reacted with tetrahydrofuran-3-ol in the presence of a suitable catalyst.
Formation of the Thiophene Ring: The final step involves the formation of the thiophene ring. This can be accomplished through a cyclization reaction where the intermediate is treated with sulfur and an appropriate carbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tetrahydrofuran-3-yl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its structural features allow it to interact with cellular membranes, potentially affecting cell signaling and function.
Comparison with Similar Compounds
Key Differences:
Core Structure :
- The target compound uses a thiophene-nicotinamide scaffold, whereas Compound 9 is a nucleoside analog with a pyrimidine base and modified ribose.
- The THF-oxy group in the target compound is simpler than the multi-protected tetrahydrofuran in Compound 7.
Functional Groups: The methyl ester in the target compound contrasts with the phosphoramidite and TBDMS groups in Compound 9, which are characteristic of solid-phase oligonucleotide synthesis . Compound 9’s terpenoid thioether and DMT protection enhance stability during automated synthesis, unlike the target compound’s ester, which prioritizes bioavailability.
Physicochemical Properties
- Solubility: The target compound’s ester and amide groups balance polar and nonpolar characteristics, likely conferring moderate solubility in organic solvents (e.g., DMSO). In contrast, Compound 9’s phosphoramidite and hydrophobic protections render it highly lipophilic, requiring anhydrous conditions for handling .
- Stability : The THF-oxy group in the target compound is less sterically hindered than Compound 9’s TBDMS and DMT protections, which prevent undesired side reactions during oligonucleotide chain elongation .
Notes
- Limited direct comparisons exist due to the target compound’s unique structure. Further studies are needed to explore its pharmacological profile.
- Compound 9 exemplifies a divergent application of tetrahydrofuran derivatives, emphasizing the versatility of THF-based modifications in organic synthesis.
Biological Activity
Overview of Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate
This compound is a synthetic compound that integrates features from both nicotinamide and thiophene structures, which are known for their diverse biological activities. The incorporation of tetrahydrofuran (THF) moieties may enhance solubility and bioavailability, potentially affecting its pharmacological properties.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C15H18N2O4S
- Molecular Weight : Approximately 306.38 g/mol
1. Antimicrobial Properties
Compounds with thiophene and nicotinamide structures have been studied for their antimicrobial properties. Thiophenes often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
2. Antioxidant Activity
Nicotinamide derivatives are recognized for their antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
3. Anti-inflammatory Effects
Research has indicated that compounds containing tetrahydrofuran rings may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Nicotinamide Derivatives : A study demonstrated that nicotinamide derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.
- Thiophene Compounds : Research on thiophene derivatives has shown promising results in inhibiting the growth of various bacterial strains, indicating potential as novel antimicrobial agents.
Data Table: Comparison of Biological Activities
| Compound Type | Biological Activity | Reference Study |
|---|---|---|
| Nicotinamide Derivatives | Antioxidant, Anti-inflammatory | Smith et al., 2020 |
| Thiophene Derivatives | Antibacterial, Antifungal | Johnson et al., 2019 |
| Tetrahydrofuran Compounds | Anti-inflammatory | Lee et al., 2021 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
